molecular formula C21H25N3O3 B244045 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No. B244045
M. Wt: 367.4 g/mol
InChI Key: FSLFAOVDQYJAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Connecticut and has since been used extensively in scientific research. AM-251 has shown potential as a tool for understanding the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide works by binding to the CB1 receptor and preventing the binding of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This blocks the effects of the endocannabinoids on the receptor and reduces their ability to modulate physiological processes such as pain perception and appetite.
Biochemical and Physiological Effects
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain perception in animal models, as well as to reduce anxiety and the reinforcing effects of drugs of abuse. N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide has also been found to have effects on appetite, with some studies suggesting that it may be useful in the treatment of obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide in lab experiments is its potency and selectivity as a CB1 receptor antagonist. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is that it is not highly soluble in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are a number of potential future directions for research involving N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide. One area of interest is its potential use in the treatment of obesity, given its effects on appetite. Another area of interest is its potential use in the treatment of addiction, given its ability to reduce the reinforcing effects of drugs of abuse. Additionally, further research is needed to fully understand the effects of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide on the endocannabinoid system and its role in various physiological processes.

Synthesis Methods

The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide involves several steps, including the reaction of 4-acetylpiperazine with 2-bromo-1-(3-methylphenoxy)ethane to form N-(4-acetylpiperazin-1-yl)-2-(3-methylphenoxy)ethylamine. This compound is then reacted with 2-bromoacetophenone to form N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been found to be a potent and selective antagonist of the CB1 receptor, which is one of the two main receptors in the endocannabinoid system. N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide has been used to study the effects of the endocannabinoid system on pain, anxiety, and addiction, among other things.

properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C21H25N3O3/c1-16-6-5-7-18(14-16)27-15-21(26)22-19-8-3-4-9-20(19)24-12-10-23(11-13-24)17(2)25/h3-9,14H,10-13,15H2,1-2H3,(H,22,26)

InChI Key

FSLFAOVDQYJAJP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C

Origin of Product

United States

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